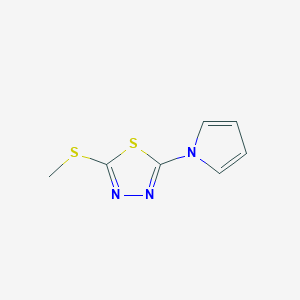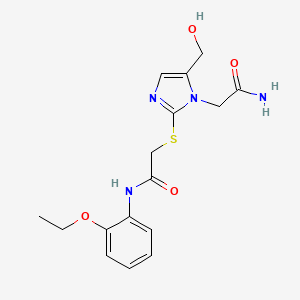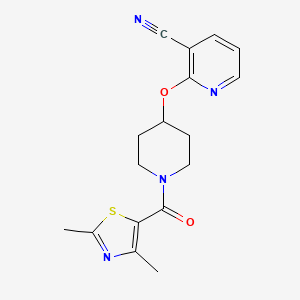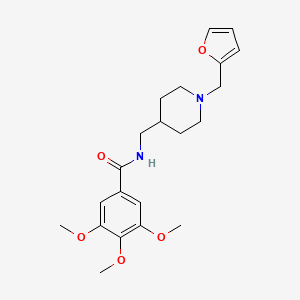
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan derivatives have occupied a unique place in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Molecular Structure Analysis
The molecular structure of similar compounds involves a furan ring, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “{1-[(furan-2-yl)methyl]piperidin-4-yl}methanol”, include a molecular weight of 195.26 g/mol and a physical form of oil .Applications De Recherche Scientifique
Synthesis and Structural Study :
- A study by Gálvez et al. (1990) focused on the synthesis and structural analysis of related compounds, providing insights into their molecular structures through 1H-NMR and 13C-NMR methods (Gálvez et al., 1990).
Potential Antipsychotic Applications :
- Research by Raviña et al. (2000) explored compounds with structural similarities for their antipsychotic potential, showing specific affinity for dopamine and serotonin receptors (Raviña et al., 2000).
Antimicrobial Properties :
- Patel (2020) investigated the antimicrobial activities of metal complexes containing similar furan ring structures, indicating potential applications in controlling bacterial growth (Patel, 2020).
Serotonin Receptor Antagonist Activity :
- Watanabe et al. (1993) synthesized compounds with a furan-piperidine structure that exhibited potent 5-HT2 antagonist activity, which could have implications for treatments involving serotonin receptors (Watanabe et al., 1993).
Glycine Transporter Inhibition :
- A study by Takahashi et al. (2014) described the discovery of phenoxymethylbenzamide derivatives, structurally related to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide, as inhibitors of glycine transporter type-2, suggesting therapeutic potential in neuropathic pain (Takahashi et al., 2014).
Neuroinflammation Imaging :
- Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound with a similar structural framework. This could be significant for imaging reactive microglia and understanding neuroinflammation in various disorders (Horti et al., 2019).
Metabolite Identification in Pharmacokinetics :
- Research by Umehara et al. (2009) identified metabolites of a structurally related compound, highlighting the importance of understanding the metabolic pathways and transporter-mediated excretion in drug development (Umehara et al., 2009).
Impurity Identification in Pharmaceutical Compounds :
- Kancherla et al. (2018) identified impurities in bulk drug batches, demonstrating the need for thorough analytical techniques in ensuring drug quality and safety (Kancherla et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-25-18-11-16(12-19(26-2)20(18)27-3)21(24)22-13-15-6-8-23(9-7-15)14-17-5-4-10-28-17/h4-5,10-12,15H,6-9,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKUVVSZMZLAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid](/img/structure/B2818751.png)

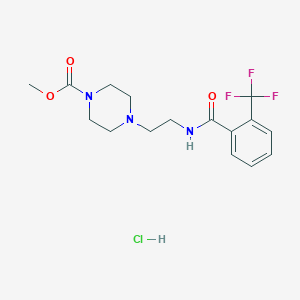
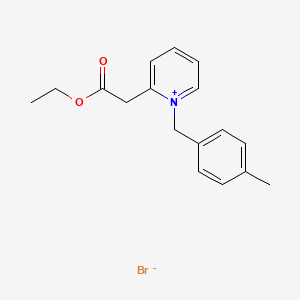
![[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2818761.png)
![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818762.png)
![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)

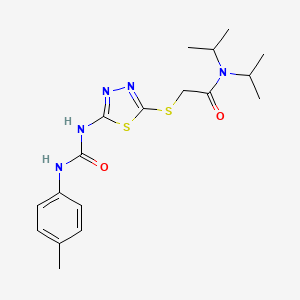
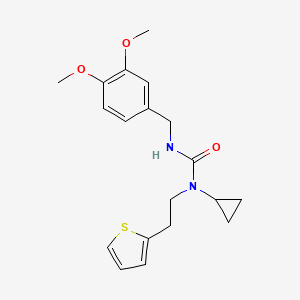
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)
